molecular formula C21H11Cl5N2 B10921610 1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10921610
M. Wt: 468.6 g/mol
InChI Key: UJJWXEBGJUKLPE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorophenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of chlorophenyl groups and its versatile reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C21H11Cl5N2

Molecular Weight

468.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H11Cl5N2/c22-14-3-5-15(6-4-14)28-21(13-2-8-17(24)19(26)10-13)11-20(27-28)12-1-7-16(23)18(25)9-12/h1-11H

InChI Key

UJJWXEBGJUKLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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